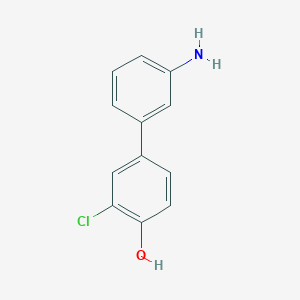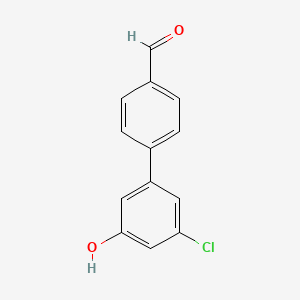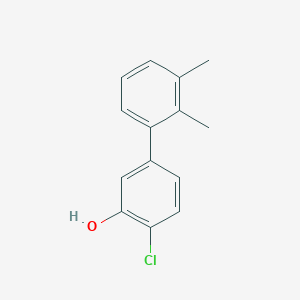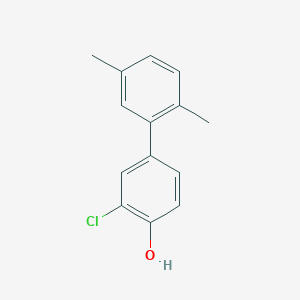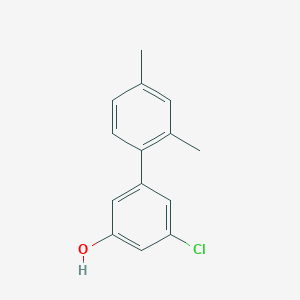
3-Chloro-5-(2,4-dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(2,4-dimethylphenyl)phenol, commonly known as DMPP, is an aromatic phenol compound with a number of potential applications in scientific research. It is a white crystalline powder with a melting point of 113-115 °C and a molecular weight of 217.58 g/mol. DMPP is a useful reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its biochemical and physiological effects on various organisms, and its potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of DMPP is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cytochrome P450 enzymes, modulation of G-protein-coupled receptor activity, and inhibition of nitric oxide synthase. In addition, it has been proposed that DMPP may act as a competitive inhibitor of tyrosinase, which is involved in the production of melanin in the skin.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP have been studied in various organisms. In rats, DMPP has been shown to decrease the levels of cholesterol and triglycerides in the blood. In addition, it has been shown to reduce the levels of glucose and insulin in the blood. Furthermore, DMPP has been shown to reduce inflammation in rats, as evidenced by decreased levels of interleukin-6 and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMPP in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time without significant degradation. Furthermore, it is relatively nontoxic and has low volatility, making it safe to use in laboratory experiments. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of DMPP in scientific research are vast and varied. One potential future direction is to further investigate its potential to modulate the activity of G-protein-coupled receptors. In addition, further research could be conducted to examine its potential to inhibit the growth of cancer cell lines. Furthermore, further studies could be conducted to examine its potential to modulate the activity of enzymes, such as cytochrome P450. Finally, further research could be conducted to examine its potential to modulate the levels of various hormones, such as insulin and leptin.
Synthesemethoden
The synthesis of DMPP is accomplished through a three-step process. The first step involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide in an aqueous solution. This reaction yields 4-chloro-2-methylphenoxide as the main product. The second step involves the reaction of 4-chloro-2-methylphenoxide with 2,4-dimethylphenyl bromide in the presence of a base to yield the desired product, 3-chloro-5-(2,4-dimethylphenyl)phenol. Finally, the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPP has a range of potential applications in scientific research. It has been studied as a potential inhibitor of various enzymes, including cytochrome P450, tyrosinase, and nitric oxide synthase. In addition, it has been studied for its potential to modulate the activity of several G-protein-coupled receptors, including the serotonin receptor and the angiotensin receptor. Furthermore, DMPP has been studied for its potential to inhibit the growth of various cancer cell lines, including those of breast and prostate cancer.
Eigenschaften
IUPAC Name |
3-chloro-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIBJWWBZZUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685870 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261899-14-2 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




